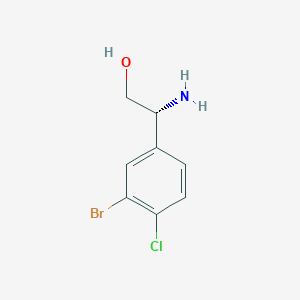
(R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL is a chiral compound with significant interest in various fields of scientific research This compound is characterized by the presence of both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromochlorophenyl derivative.
Amination: The bromochlorophenyl derivative undergoes amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the aromatic ring or halogen substituents.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated or hydrogenated product.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Participating in biochemical pathways that lead to specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-Bromo-4-chlorophenyl)ethan-1-ol
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(3-Bromophenyl)ethanone
Uniqueness
®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL is unique due to the presence of both amino and hydroxyl groups, which provide distinct reactivity and potential for diverse applications. Its chiral nature also adds to its uniqueness, making it valuable for studying stereochemical effects in various reactions and applications.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H9BrClNO |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clave InChI |
JSIJIJDMBWBMKV-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CO)N)Br)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


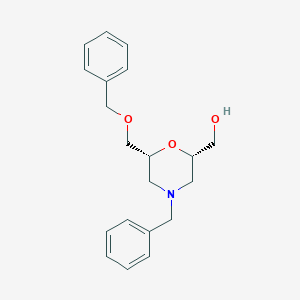

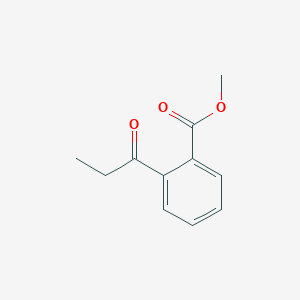


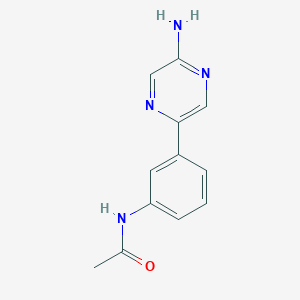
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
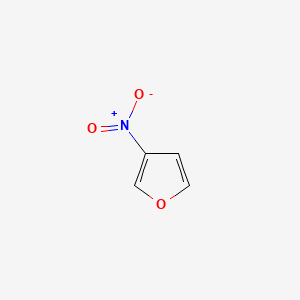

![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
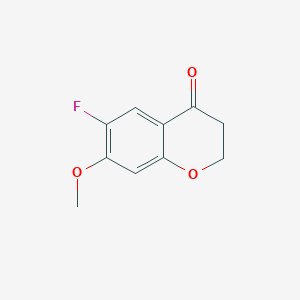

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
